molecular formula C9H14ClNO2 B1382845 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride CAS No. 1803601-19-5

4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Cat. No.: B1382845
CAS No.: 1803601-19-5
M. Wt: 203.66 g/mol
InChI Key: MGMDDINLNAUUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride involves the reaction of 4-hydroxyphenylacetone with ammonia and hydrogen in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for pain relief and euphoria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its synthetic origin and specific binding affinity for the mu-opioid receptor. Unlike natural opioids, it can be synthesized in a controlled manner, allowing for consistent quality and potency .

Properties

IUPAC Name

4-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-2-4-8(12)5-3-7;/h2-5,11-12H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDDINLNAUUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Reactant of Route 2
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Reactant of Route 3
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Reactant of Route 4
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Reactant of Route 5
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Reactant of Route 6
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

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